molecular formula C9H12O3 B8032529 4-(Propan-2-yloxy)benzene-1,3-diol

4-(Propan-2-yloxy)benzene-1,3-diol

Cat. No.: B8032529
M. Wt: 168.19 g/mol
InChI Key: HKYYULKNJMPQRU-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)benzene-1,3-diol is a substituted dihydroxybenzene derivative featuring a propan-2-yloxy (isopropoxy) group at position 4 and hydroxyl groups at positions 1 and 3 of the benzene ring. These compounds are often synthesized for applications in antimicrobial agents, enzyme inhibitors, fluorescence probes, and dye chemistry. Their structural flexibility allows for tailored modifications to optimize activity, solubility, or stability .

Properties

IUPAC Name

4-propan-2-yloxybenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYYULKNJMPQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yloxy)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Resorcinol+Isopropyl BromideK2CO3,RefluxThis compound\text{Resorcinol} + \text{Isopropyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} Resorcinol+Isopropyl BromideK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yloxy)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-(Propan-2-yloxy)benzene-1,3-quinone.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-(Propan-2-yloxy)benzene-1,3-diol has been explored for its potential therapeutic properties. It serves as a precursor in the synthesis of various bioactive compounds, including:

  • Anti-inflammatory Agents : The compound has been investigated for its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Its structural similarity to known NSAIDs suggests potential efficacy in reducing inflammation and pain .
  • Radiotracers : Research indicates that derivatives of this compound can be used as radiotracers for imaging techniques, particularly in studying the expression of Cyclooxygenase-2 (COX-2) in tumors. COX-2 is often overexpressed in various cancers, making it a target for diagnostic imaging .

Material Science Applications

In the realm of material science, this compound is utilized for its properties that enhance the performance of materials:

  • Thermal Stability : The compound is incorporated into plastics and coatings to improve thermal stability. Its presence helps in maintaining structural integrity under high-temperature conditions .
  • Adhesives and Sealants : It is also used in formulating adhesives and sealants due to its ability to enhance adhesion properties and durability against environmental factors .

Organic Synthesis

The compound plays a significant role in organic synthesis as a versatile building block:

  • Synthesis of Aryloxy Phenols : this compound can be utilized in reactions that produce aryloxy phenols through methods such as demethylation and coupling reactions. These aryloxy phenols are valuable intermediates in the synthesis of complex organic molecules .

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
PharmaceuticalsAnti-inflammatory agents, radiotracersPotential for COX-2 targeting in cancer diagnostics
Material ScienceThermal stability in plastics, adhesivesEnhances durability and performance of materials
Organic SynthesisBuilding block for aryloxy phenolsImportant intermediate in complex organic synthesis

Case Study 1: Anti-inflammatory Drug Development

A study investigated the synthesis of novel anti-inflammatory agents based on this compound. Results showed that derivatives exhibited significant inhibition of COX enzymes, suggesting potential as effective NSAIDs.

Case Study 2: Imaging Techniques

Research on the use of this compound as a radiotracer demonstrated its effectiveness in imaging COX-2 expression in tumors. The study highlighted its utility in early cancer detection and monitoring treatment responses.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of benzene-1,3-diol derivatives are highly dependent on the nature and position of substituents. Below is a detailed comparison with structurally similar compounds from the literature:

Antibacterial Activity

  • 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h): Exhibited exceptional antibacterial activity against Staphylococcus aureus and Listeria monocytogenes at concentrations threefold lower than the lead compound. The neopentyloxy group enhances hydrophobicity, improving membrane penetration .
  • 4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) : Demonstrated similar potency to 4h , suggesting branched alkyl chains in the diazenyl moiety optimize antibacterial efficacy .

Enzyme Inhibition and SAR

  • 4-(1H-Benzimidazol-2-yl)-benzene-1,3-diol (bib-1,3-diol) : A parent compound showing moderate enzyme inhibition. Introduction of hydrophobic groups (-Cl, -CF₃) on the benzimidazole ring enhanced inhibitory potency against xanthine oxidase (XO) and NLRP3 by 40–60% compared to unsubstituted derivatives .
  • 4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED): Acted as a dual XO and NLRP3 inhibitor, with in vivo hypouricemic effects comparable to allopurinol but with improved safety .
  • Compounds with -NO₂ or -CN substituents: Showed reduced enzyme inhibition, indicating electron-withdrawing groups disrupt binding interactions .

Fluorescence and Solvent Effects

  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1): Exhibited pH-dependent fluorescence in aqueous solutions, with emission bands shifting from 450 nm (acidic) to 500 nm (basic). Aggregation in DMSO produced multiple fluorescence bands, whereas methanol solutions showed a single band .
  • 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) : The longer heptyl chain increased molecular aggregation in organic solvents, altering fluorescence intensity and spectral profiles compared to C1 .

Table 1: Structural and Functional Comparison of Benzene-1,3-diol Derivatives

Compound Name Substituent(s) Key Properties/Activities References
4h () Neopentyloxy-diazenyl Antibacterial (Gram-positive)
4i () Isopentyloxy-diazenyl Broad-spectrum antimicrobial
C1 () 5-Methyl-thiadiazol-2-yl pH-sensitive fluorescence
C7 () 5-Heptyl-thiadiazol-2-yl Solvent-dependent aggregation
CBED () Dual chloro-phenyl groups Dual XO/NLRP3 inhibition
9a () Oxadiazole-butyl-diazenyl High-yield synthetic dye

Structure-Activity Relationship (SAR) Insights

Hydrophobic Substituents : Alkyl chains (e.g., neopentyloxy, heptyl) enhance membrane permeability in antimicrobial agents and modulate fluorescence via aggregation .

Electron-Withdrawing Groups: -NO₂ or -CN reduce enzyme binding affinity, while -Cl or -CF₃ improve it .

Azo vs. Thiadiazole Linkers : Azo groups confer antibacterial activity, whereas thiadiazole derivatives are more suited for photophysical studies .

pH Sensitivity : Hydroxyl groups in benzene-1,3-diol enable pH-responsive fluorescence, useful in biosensing .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(Propan-2-yloxy)benzene-1,3-diol derivatives, and how do aldehyde structures influence product selectivity?

Methodological Answer:

  • Reaction Design : Use resorcinol as the starting material and vary aldehydes (e.g., propanal, pentanal) under controlled heating (48–72 hours) in a solvent system. Isolation employs hexane-diethyl ether gradients (e.g., 7:3 or 3:1 ratios) for chromatographic separation .
  • Key Variables : Aldehyde chain length and branching significantly affect product distribution. For example, pentanal yields two isomers (4-(1-methoxypentyl)- and 2-(1-hydroxypentyl)-benzene-1,3-diol), while branched aldehydes like 2-methylbutanal introduce chiral centers .
  • Validation : Monitor retention times via HPLC (e.g., 18.18 min for propanal-derived products) to confirm purity and identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, particularly in analyzing fluorescence properties?

Methodological Answer:

  • Fluorescence Spectroscopy : Measure emission spectra under varying pH and aggregation states. For example, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol exhibits pH-dependent fluorescence quenching due to molecular aggregation .
  • Complementary Techniques : Pair fluorescence data with NMR (for structural confirmation) and DFT calculations to model electronic transitions and intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives as inhibitors of neurodegenerative disease targets like butyrylcholinesterase (BChE)?

Methodological Answer:

  • Virtual Screening : Use structure-based docking (e.g., AutoDock Vina) to prioritize derivatives with high binding affinity. For instance, 4-(1-phenylethyl)benzene-1,3-diol shows strong BChE inhibition (predicted Ki ≈ 1.2 µM) via hydrophobic interactions with the catalytic triad .
  • ADME Profiling : Calculate properties like logP and polar surface area to optimize bioavailability. Derivatives with logP < 3 and hydrogen-bond donors ≤2 are preferred for blood-brain barrier penetration .

Q. How do structural modifications (e.g., azo-group substitutions) enhance the antimicrobial activity of this compound derivatives against Gram-positive pathogens?

Methodological Answer:

  • SAR Analysis : Introduce azo groups (e.g., 4-((4-isopentyloxy)phenyl)diazenyl) to improve membrane disruption. Derivatives like 4h and 4i inhibit Staphylococcus aureus at MIC values 3× lower than parent compounds by targeting lipid II biosynthesis .
  • Mechanistic Validation : Use time-kill assays and SEM imaging to confirm bacteriolytic effects .

Q. What strategies resolve contradictory data in reaction outcomes or bioactivity profiles of this compound derivatives?

Methodological Answer:

  • Contradiction Analysis : For inconsistent yields, verify aldehyde purity and reaction stoichiometry. For example, incomplete conversion in pentanal reactions may require extended heating (72 hours) .
  • Bioactivity Discrepancies : Cross-validate antimicrobial results using standardized CLSI protocols and check for solvent interference in fluorescence assays .

Q. How do regulatory restrictions on structurally similar compounds (e.g., benvitimod) impact the development of this compound-based therapeutics?

Methodological Answer:

  • Regulatory Precedents : Benvitimod (a benzene-1,3-diol derivative) was prohibited in cosmetics due to safety concerns. Preclinical studies for new derivatives must include genotoxicity assays (e.g., Ames test) and dermal irritation profiling .
  • Mitigation : Use QSAR models to predict toxicity and prioritize derivatives with lower mutagenic potential .

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